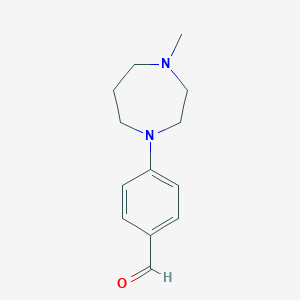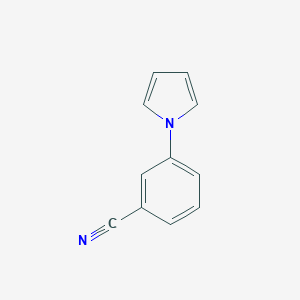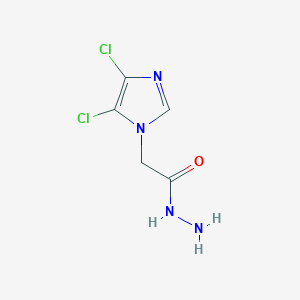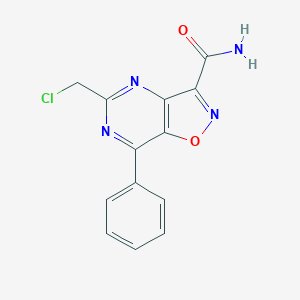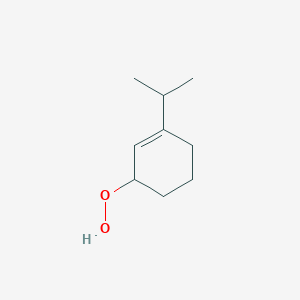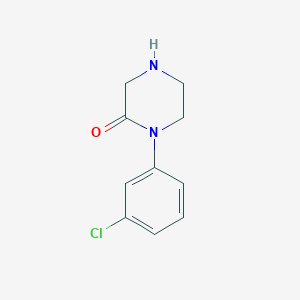
1-(3-Chlorophenyl)piperazin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Chlorophenyl)piperazin-2-one derivatives involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. Various methods have been developed to optimize the yield and purity of these compounds. For example, the synthesis from 2,6-dichloro-nitrobenzene and piperazine results in a total yield of 48.2%, highlighting the influence of factors such as alkylation and nitro group reduction on the synthesis process (Quan, 2006), (Li Ning-wei, 2005).
Molecular Structure Analysis
Structural analysis of 1-(3-Chlorophenyl)piperazin-2-one derivatives is conducted using techniques such as IR, 1H-NMR, and X-ray crystallography. These studies provide detailed insights into the molecular conformation, bonding patterns, and electronic structure, facilitating the understanding of their chemical behavior and reactivity. Theoretical and experimental investigations into these compounds have been augmented by DFT calculations to explore their electronic properties and structural characteristics (Bhat et al., 2018).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Forensic Chemistry
- Application Summary : “1-(3-Chlorophenyl)piperazine” is a type of piperazine, which are a class of compounds with a diverse range of uses and properties . Piperazines are often used in the illicit manufacture of certain substances .
- Methods of Application : The identification and analysis of piperazines in seized materials often involves a variety of techniques, including gas chromatography with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
- Results or Outcomes : The results of these analyses can help identify the presence of piperazines in seized materials, aiding in forensic investigations .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Biological Research
- Application Summary : Some piperazines, including potentially “1-(3-Chlorophenyl)piperazin-2-one”, have been studied for their biological activity .
- Methods of Application : This typically involves testing the compounds in vitro or in vivo to assess their effects on various biological systems .
- Results or Outcomes : The results of these studies can provide valuable insights into the biological activity of these compounds .
-
Scientific Field: Material Science
- Application Summary : “1-(3-Chlorophenyl)piperazin-2-one” could potentially be used in the development of new materials .
- Methods of Application : The specific methods of application would depend on the particular material being developed .
- Results or Outcomes : The outcomes would vary depending on the specific material being developed .
-
Scientific Field: Neuropharmacology
- Application Summary : “1-(3-Chlorophenyl)piperazin-2-one” is a piperazine-based 5-HT receptor agonist . It has shown up in legal alternatives to illegal stimulants in New Zealand, and pills sold as ecstasy in Europe and the United States .
- Methods of Application : This typically involves testing the compounds in vitro or in vivo to assess their effects on various biological systems .
- Results or Outcomes : The results of these studies can provide valuable insights into the biological activity of these compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLHSSGGJDQOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436057 | |
| Record name | 1-(3-chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)piperazin-2-one | |
CAS RN |
183500-70-1 | |
| Record name | 1-(3-chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

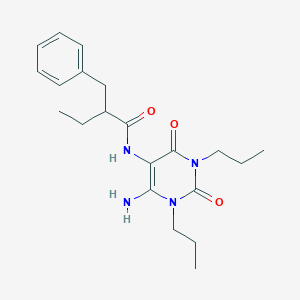
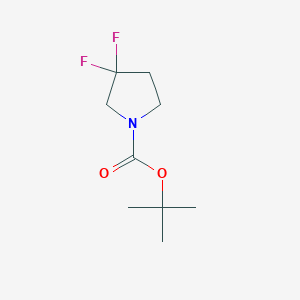
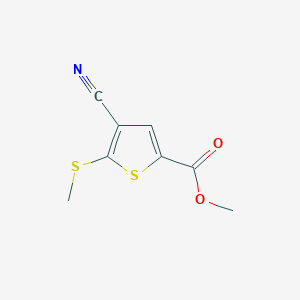
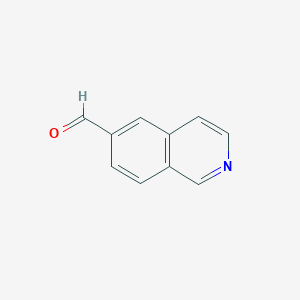
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
